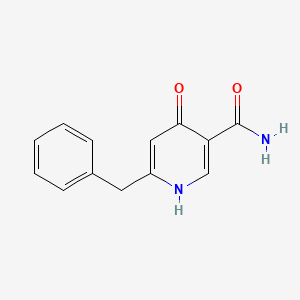
6-Benzyl-4-oxo-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspernigrin A is a member of the class of 4-pyridones that is 4-pyridone in which the hydrogens at positions 3 and 6 have been replaced by aminocarbonyl and benzyl groups, respectively. It has been isolated from the Cynodon dactylon-associated endophytic fungus Cladosporium herbarum IFB-E002 and from a sponge-derived Aspergillus niger. It has a role as an Aspergillus metabolite. It is a member of 4-pyridones, a monocarboxylic acid amide and an alkaloid.
Scientific Research Applications
Antimicrobial Activity
6-Benzyl-4-oxo-1,4-dihydropyridine-3-carboxamide and its derivatives have demonstrated significant antimicrobial properties. For instance, Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, showing enhanced activity against various microorganisms, including Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans, compared to reference drugs like streptomycin and metronidazole (Kolisnyk et al., 2015).
Synthesis of Novel Compounds
The compound serves as a building block in synthesizing various novel compounds with potential biological applications. For instance, Medvedeva et al. (2009) utilized substituted 3-and 5-formylpyridin-2-ones in synthesizing 1-aryl-1, 6-naphthyridinone derivatives, indicating the versatility of 6-Benzyl-4-oxo-1,4-dihydropyridine-3-carboxamide in organic synthesis (Medvedeva et al., 2009).
Biological Evaluation and QSAR Studies
The compound and its derivatives have been subject to biological evaluation and quantitative structure-activity relationship (QSAR) studies. El-Sehrawi et al. (2015) synthesized and evaluated 26 novel derivatives of 6-oxo-pyridine-3-carboxamide for their antibacterial and antifungal properties, with some compounds showing equipotent activity to established drugs like Ampicillin, Gentamicin, and Amphotericin B (El-Sehrawi et al., 2015).
Development of Potential Pharmaceuticals
The structure of 6-Benzyl-4-oxo-1,4-dihydropyridine-3-carboxamide lends itself to the development of potential pharmaceutical agents. For example, Bakhite et al. (2005) explored its use in synthesizing novel pyrido and thienopyrimidine derivatives, which could lead to new pharmaceuticals (Bakhite et al., 2005).
Electrochemical Behavior
The electrochemical behavior of derivatives of 6-Benzyl-4-oxo-1,4-dihydropyridine-3-carboxamide has been a subject of study, indicating potential applications in electrochemistry. Trazza et al. (1982) investigated the electrochemical behavior of related dihydropyridines and tetrahydrobipyridines in aprotic media, shedding light on their redox properties (Trazza et al., 1982).
properties
CAS RN |
773855-60-0 |
|---|---|
Product Name |
6-Benzyl-4-oxo-1,4-dihydropyridine-3-carboxamide |
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
6-benzyl-4-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c14-13(17)11-8-15-10(7-12(11)16)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,14,17)(H,15,16) |
InChI Key |
RUUZDCZRFRLJFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=CC(=O)C(=CN2)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)C(=CN2)C(=O)N |
synonyms |
6-benzyl-4-oxo-1,4-dihydropyridine-3-carboxamide aspernigrin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



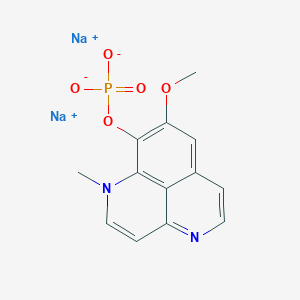
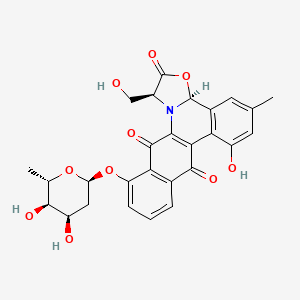
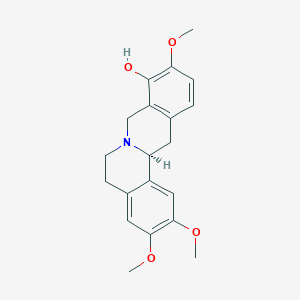
![(1S,4R,7S,8aR)-4-[(2E,4E)-6,8-dimethyldeca-2,4-dienoyl]oxy-8a-methyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-1,2,3,4,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1246028.png)
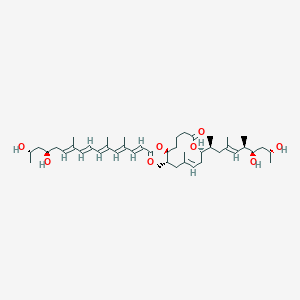
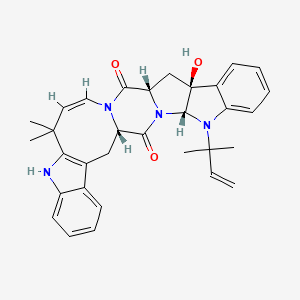
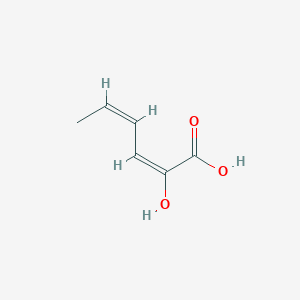
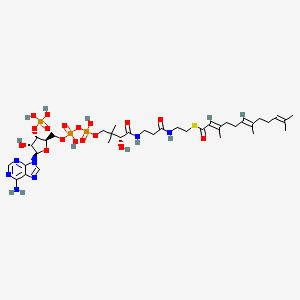
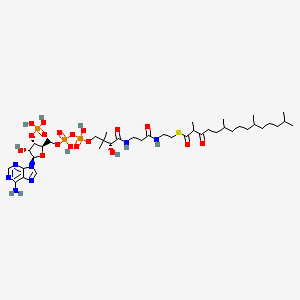
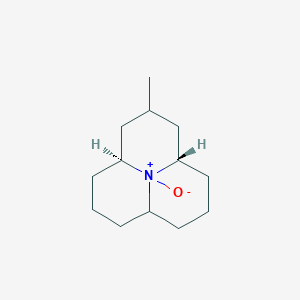

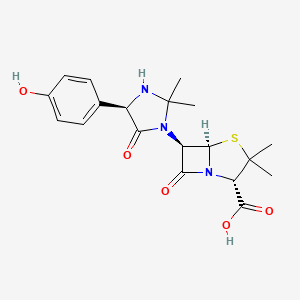
![9-[1-amino-4-[4-(diaminomethylideneamino)butoxycarbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonyl (1R,4S,10S)-10-heptyl-6-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodeca-5,8-diene-5-carboxylate](/img/structure/B1246045.png)
![2,3-Dimethoxy-6-methyl-5,6,7,8-tetrahydrodibenzo[c,e]azocine](/img/structure/B1246047.png)